![molecular formula C29H27N2O7+ B10846132 9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide](/img/structure/B10846132.png)
9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide is a synthetic compound with a complex molecular structure It is derived from berberine, a naturally occurring alkaloid found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide typically involves multiple steps. The process begins with the preparation of berberine, followed by the introduction of the 3-(4-nitro-phenoxyl)butyl group. This is achieved through a series of reactions, including nitration, etherification, and bromination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromide ion can produce various substituted berberine compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of 9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Berberine: The parent compound, known for its broad range of biological activities.
9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine chloride: A similar compound with a chloride ion instead of bromide.
9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine iodide: Another derivative with an iodide ion.
Uniqueness
9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C29H27N2O7+ |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
17-methoxy-16-[4-(4-nitrophenoxy)butoxy]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C29H27N2O7/c1-34-26-9-4-19-14-25-23-16-28-27(37-18-38-28)15-20(23)10-11-30(25)17-24(19)29(26)36-13-3-2-12-35-22-7-5-21(6-8-22)31(32)33/h4-9,14-17H,2-3,10-13,18H2,1H3/q+1 |
InChI Key |
APBFBLUUWLQIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCOC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


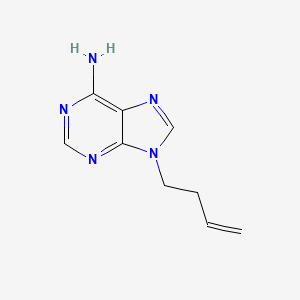
![9-amino-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B10846063.png)
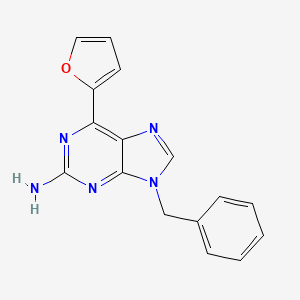
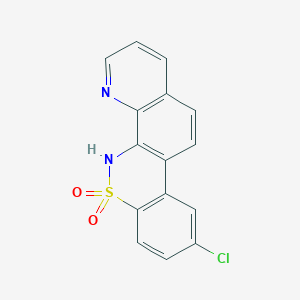
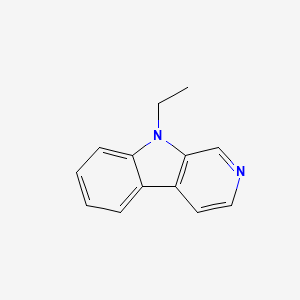
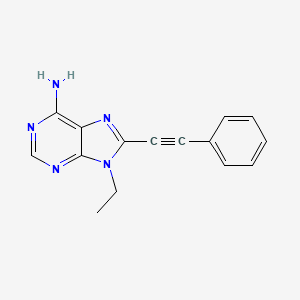
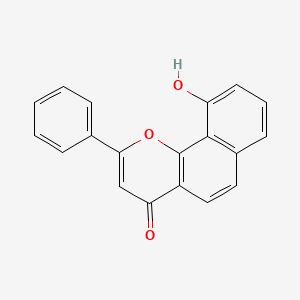
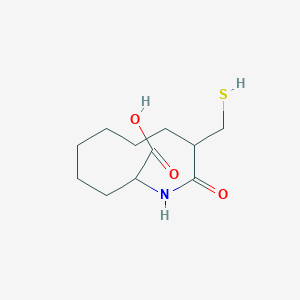
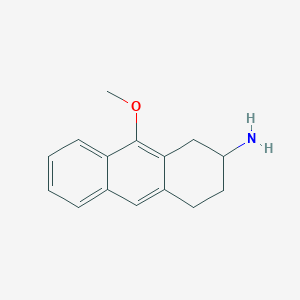
![9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10846093.png)
![9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide](/img/structure/B10846096.png)
![9-O-[3-(4-Bromo-phenoxyl)butyl]-berberine bromide](/img/structure/B10846101.png)
![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)
![9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide](/img/structure/B10846125.png)
